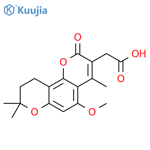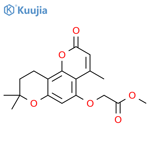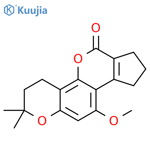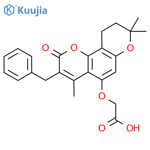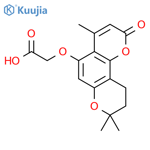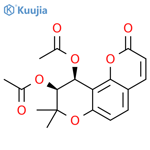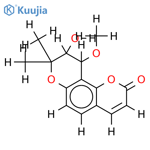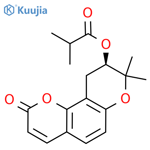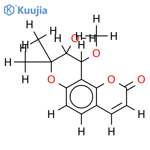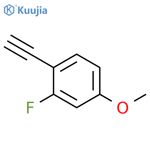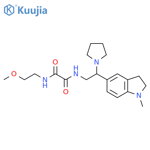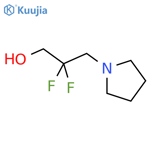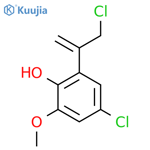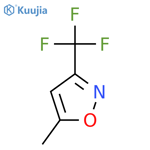Angular pyranocoumarins
Angular pyranocoumarins are a class of natural products derived from terpenoids, exhibiting unique angularized coumarin structures. These compounds are characterized by their distinctive ring systems, which often include furo[3,4-c]pyran and/or furo[2,3-c]pyran rings fused to the coumarin core. Angular pyranocoumarins are widely found in various plants, particularly in the Apiaceae family, where they serve multiple biological functions.
These compounds have garnered significant interest due to their potential pharmacological activities, including antimicrobial, anti-inflammatory, and antiviral properties. The angularized structure of these coumarins confers unique biochemical characteristics that may influence their binding modes with biological targets, potentially offering novel approaches for drug discovery and development.
The chemical diversity within this class allows for the synthesis of a wide range of derivatives, which can be tailored to improve specific pharmacological activities or enhance bioavailability. Angular pyranocoumarins are also studied for their antioxidant properties and potential use in food additives due to their stable nature and lack of toxic side effects.

関連文献
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
-
Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
-
Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
-
Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
推奨される供給者
-
Tiancheng Chemical (Jiangsu) Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises
おすすめ商品
